Ethylammonium
Overview
Description
Ethylammonium is an organic cation with the chemical formula CH₃CH₂NH₃⁺. It is commonly found in various salts, such as this compound nitrate and this compound bromide. This compound is of significant interest in the field of materials science, particularly in the development of perovskite solar cells, due to its ability to enhance the stability and efficiency of these materials .
Scientific Research Applications
Ethylammonium has a wide range of applications in scientific research:
Perovskite Solar Cells: This compound is used as an alternative cation in perovskite solar cells to improve their stability and efficiency.
Thermoelectric Materials: This compound-based hybrid halide perovskites have shown promise in thermoelectric applications due to their favorable electronic and optical properties.
Protein Crystallization: This compound nitrate is used as a protein crystallization agent, aiding in the refolding of denatured proteins.
Mechanism of Action
Target of Action
Ethanamine, also known as ethylamine , is an organic compound that acts as a nucleophilic base . It interacts with nitric acid, forming a compound that has a significant role in various chemical reactions .
Mode of Action
The interaction between ethanamine and nitric acid is a key process in the formation of various compounds. Nitric acid reacts with aliphatic amines, such as ethanamine, in a way that provides a useful test for distinguishing primary, secondary, and tertiary amines . The reactions of nitric acid with 1°- and 2°- aliphatic amines may be explained by considering their behavior with the nitrosonium cation, NO (+), an electrophilic species present in acidic nitric acid solutions .
Biochemical Pathways
The reaction between ethanamine and nitric acid is part of a broader set of biochemical pathways. For instance, the reaction of primary amines with nitrous acid is a qualitative reaction to primary amines, sign: gas evolution N2 . This reaction proceeds in two stages: sodium nitrite with hydrochloric acid gives nitrous acid, which reacts with the amine .
Pharmacokinetics
It’s known that ethanamine is widely distributed in biological tissue and is a component of lecithin . It’s used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .
Result of Action
The molecular and cellular effects of the action of ethanamine; nitric acid are complex and depend on the specific context of the reaction. For instance, in the reaction of amines with nitrous acid, the distinct behavior of 1º, 2º & 3º-aliphatic amines is an instructive challenge to our understanding of their chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ethanamine; nitric acid. For example, acidic substances, such as nitric acid, deposit onto ecosystems as gaseous or particulate matter by dry deposition and/or as acidic precipitation by wet deposition process . This deposition can cause damage to plant physiology and disturb biogeochemical nutrient cycles, including acidification of soil and stream/lake water .
Safety and Hazards
Ethanamine can cause skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Nitric acid is extremely destructive to mucous membranes and upper respiratory tract tissues . It causes severe skin and eye burns, and may cause blindness and permanent eye damage . Inhalation may cause spasms, inflammation, and edema of the bronchi or larynx .
Future Directions
The reaction between the hydrochloric acid and the nitrite ions produces the nitrous acid . Because nitrous acid is a weak acid, the position of equilibrium lies well to the right . Phenylamine reacts with nitrous acid differently depending on the temperature .
Relevant Papers
One relevant paper titled “Ethylamines as Corrosion Inhibitors for Zinc in Nitric Acid” discusses the corrosion of zinc in nitric acid containing ethylamines . In plain nitric acid, the corrosion rate increases with the acid concentration and temperature . At constant acid concentration, the inhibition efficiency of ethylamines increases with the inhibitor concentration . At 40 mM inhibitor concentration in 0.01 M HNO3 at 301±1 K for 24 h immersion period, the inhibition efficiency of inhibitors decreases in the order: ethylamine (92%)> diethylamine (91%)> triethylamine (82%) .
Biochemical Analysis
Biochemical Properties
Ethanamine;nitric acid plays a crucial role in biochemical reactions, particularly in the synthesis of amines and nitrates. It interacts with various enzymes, proteins, and other biomolecules. For instance, ethanamine;nitric acid can act as a substrate for enzymes involved in the synthesis of biogenic amines, such as pyrroline-5-carboxylate synthase, which catalyzes the formation of proline from glutamate . The interaction between ethanamine;nitric acid and these enzymes is essential for the regulation of metabolic pathways and the production of important biomolecules.
Cellular Effects
Ethanamine;nitric acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, ethanamine;nitric acid can modulate the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in cells . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of ethanamine;nitric acid involves its interactions with biomolecules at the molecular level. Ethanamine;nitric acid can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of monoamine oxidase, an enzyme involved in the degradation of biogenic amines . This inhibition can result in increased levels of biogenic amines, affecting neurotransmission and other physiological processes. Additionally, ethanamine;nitric acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethanamine;nitric acid can change over time. The stability and degradation of ethanamine;nitric acid are critical factors that influence its long-term effects on cellular function. Studies have shown that ethanamine;nitric acid can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biochemical properties . Long-term exposure to ethanamine;nitric acid can result in changes in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of ethanamine;nitric acid vary with different dosages in animal models. At low doses, ethanamine;nitric acid may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For example, high doses of ethanamine;nitric acid can lead to oxidative stress and damage to cellular components, resulting in impaired cell function and viability . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
Ethanamine;nitric acid is involved in various metabolic pathways, including the synthesis and degradation of biogenic amines. It interacts with enzymes such as monoamine oxidase and nitric oxide synthase, which play critical roles in the regulation of metabolic flux and metabolite levels . The presence of ethanamine;nitric acid can influence the balance of these metabolic pathways, affecting the production and degradation of important biomolecules.
Transport and Distribution
The transport and distribution of ethanamine;nitric acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of ethanamine;nitric acid in different cellular compartments . The distribution of ethanamine;nitric acid can affect its concentration and activity in various tissues, influencing its overall biochemical effects.
Subcellular Localization
Ethanamine;nitric acid exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct ethanamine;nitric acid to specific compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and the regulation of cellular processes.
Preparation Methods
Ethylammonium can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with a halogenated alkane, such as bromoethane, in the presence of ammonia. The reaction proceeds in two stages: first, the formation of this compound bromide, followed by the removal of a hydrogen ion to yield ethylamine . Another method involves the reaction of ethylamine with concentrated nitric acid to produce this compound nitrate .
Chemical Reactions Analysis
Ethylammonium undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where it reacts with halogenated compounds to form corresponding amines.
Acid-Base Reactions: As a base, this compound can react with acids to form this compound salts.
Oxidation and Reduction: this compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and acid-base reactions.
Comparison with Similar Compounds
Ethylammonium can be compared with other similar cations used in perovskite solar cells, such as mthis compound and formamidinium. While mthis compound and formamidinium are also effective in improving the stability and efficiency of perovskite materials, this compound offers unique advantages in terms of enhanced stability and reduced toxicity . Other similar compounds include cesium and rubidium cations, which are also used in perovskite solar cells to improve their properties .
This compound stands out due to its ability to form stable hydrogen bonds and its favorable electronic properties, making it a valuable component in various scientific and industrial applications.
Properties
IUPAC Name |
ethanamine;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HNO3/c1-2-3;2-1(3)4/h2-3H2,1H3;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMKOQWBSZQAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047901 | |
Record name | Ethylammonium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22113-86-6 | |
Record name | Ethylammonium nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22113-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022113866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylammonium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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